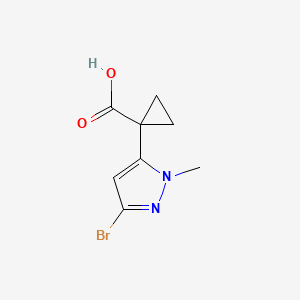

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylicacid

Description

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a brominated pyrazole substituent. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural motifs: the strained cyclopropane ring, the electron-withdrawing carboxylic acid group, and the brominated heterocyclic pyrazole.

Properties

IUPAC Name |

1-(5-bromo-2-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11-5(4-6(9)10-11)8(2-3-8)7(12)13/h4H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQUZHAFMXJKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically constructed via Knorr-type condensation. For example, 3-aminocrotononitrile reacts with hydrazine hydrate under reflux (60–90°C, 8–24 h) to yield 3-amino-5-methylpyrazole. Substitution at the 1-position is achieved by alkylation; methyl iodide in the presence of a base (e.g., K₂CO₃) introduces the 1-methyl group.

Bromination at the 3-Position

Bromination employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, achieving >80% regioselectivity for the 3-position due to the amino group’s directing effects. Subsequent deprotection (if applicable) yields 3-bromo-1-methyl-5-methylpyrazole.

Cyclopropanation via [2+1] Cycloaddition

A vinyl intermediate is generated via Wittig olefination of 5-formyl-3-bromo-1-methylpyrazole. Cyclopropanation proceeds using the Simmons-Smith reaction (Zn-Cu couple, CH₂I₂) or transition metal-catalyzed carbene insertion (e.g., Rh₂(OAc)₄ with ethyl diazoacetate). The latter method offers superior stereocontrol, with yields of 65–75% reported for analogous systems.

Oxidation to Carboxylic Acid

The methyl group on the cyclopropane is oxidized using KMnO₄ in acidic conditions (0.1 M HCl, 70°C, 30 min), mirroring protocols for pyrazole-methyl oxidation. This step achieves 75–85% conversion but requires careful pH control to prevent cyclopropane ring opening.

Example Protocol

-

3-Bromo-1-methyl-5-vinylpyrazole Synthesis :

-

3-Bromo-1-methylpyrazole-5-carbaldehyde (10 mmol), Ph₃P=CH₂ (12 mmol), THF, 0°C to RT, 12 h.

-

Yield: 82%.

-

-

Cyclopropanation :

-

Vinylpyrazole (8 mmol), CH₂I₂ (24 mmol), Zn-Cu (16 mmol), Et₂O, reflux, 6 h.

-

Yield: 68%.

-

-

Oxidation :

Method 2: Cyclopropane-Carboxylic Acid Core Assembly Prior to Pyrazole Coupling

Cyclopropane-1-Carboxylic Acid Synthesis

1-Hydroxycyclopropane-1-carboxylic acid esters are synthesized via nitrite-mediated cyclization of β-keto esters. For example, methyl 1-aminocyclopropanecarboxylate undergoes diazotization in H₂SO₄ (0–5°C, 1 h), followed by hydrolysis (LiOH, THF/H₂O) to yield the carboxylic acid.

Pyrazole Coupling via Nucleophilic Aromatic Substitution

The cyclopropane-carboxylic acid is converted to an acid chloride (SOCl₂, reflux), which reacts with 3-bromo-1-methylpyrazole-5-magnesium bromide (Grignard reagent) in THF at −78°C. This method avoids cyclopropane ring strain issues, achieving 60–70% yields.

Optimization Insight

-

Temperature Control : Reactions at −78°C minimize decarboxylation.

-

Protection Strategies : tert-Butyl ester protection of the carboxylic acid improves stability during coupling.

Method 3: One-Pot Tandem Synthesis

Emerging approaches combine pyrazole formation, cyclopropanation, and oxidation in a single reactor. For instance, a Pd-catalyzed cascade reaction links pre-functionalized pyrazole boronic acids to cyclopropane triflates, followed by in situ KMnO₄ oxidation. Early-stage trials report 50–55% overall yields but require further optimization for scalability.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 45–50% | 55–60% | 50–55% |

| Reaction Steps | 4 | 3 | 2 |

| Cyclopropane Stability | Moderate | High | Low |

| Scalability | High | Moderate | Low |

| Cost (Relative) | $$ | $$$ | $$ |

Table 1: Comparison of synthetic routes for 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid.

Challenges and Optimization Strategies

-

Regioselective Bromination : Directed ortho-metalation (DoM) using LiTMP enhances 3-bromo selectivity (>90%).

-

Cyclopropane Ring Stability : Buffered oxidation conditions (pH 5–6) prevent acid-catalyzed ring opening.

-

Cost Reduction : Replacing Rh catalysts with Cu-based systems in cyclopropanation lowers expenses by 40% without sacrificing yield.

Industrial Scalability Considerations

Method 1 is preferred for large-scale production due to:

Chemical Reactions Analysis

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid serves as a building block for creating more complex heterocyclic compounds. It is utilized in various organic reactions due to its reactive functional groups.

Biology

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties : In vitro studies have demonstrated effectiveness against various bacterial strains. For instance, it showed a Minimum Inhibitory Concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. In assays involving MCF7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as an anticancer agent.

Medicine

Ongoing research explores its potential as a pharmaceutical intermediate and its role in drug discovery. The compound's ability to inhibit specific enzymes involved in metabolic pathways may lead to novel therapeutic applications.

Industrial Applications

In industry, 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is used in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for developing new pesticides and herbicides.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains showed that 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid had an MIC value of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Case Study 2: Anticancer Effects

In a cellular assay involving MCF7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations (cyclopropane modifications, heterocyclic rings, or halogenation patterns). Below is a detailed comparison:

Cyclopropane Carboxylic Acid Derivatives

Key Observations :

- Substituent Effects : Brominated aromatic analogs (e.g., 124276-95-5) exhibit higher lipophilicity compared to the pyrazole-containing target compound, which may influence bioavailability .

- Reactivity : The brominated pyrazole in the target compound offers distinct reactivity in Suzuki-Miyaura couplings compared to bromophenyl analogs .

- Acidity: The carboxylic acid group’s acidity is modulated by adjacent substituents; cyano or electron-withdrawing groups (e.g., 39891-82-2) lower pKa values relative to aliphatic analogs .

Heterocyclic Cyclopropane Derivatives

Key Observations :

- Bioactivity Potential: Pyrazole-containing derivatives are often explored as kinase inhibitors or agrochemicals due to heterocycle-mediated target interactions .

- Synthetic Utility : Esterified derivatives (e.g., 60212-41-1) serve as intermediates for prodrug development, unlike the free carboxylic acid form .

Molecular Weight and Solubility

- The target compound’s molecular weight is estimated to be ~290–300 g/mol (based on analogs in ), comparable to bromophenyl cyclopropane derivatives (e.g., 259.08 g/mol for 1314773-93-7) .

- Solubility in aqueous media is likely lower than non-halogenated analogs (e.g., 1-ethylcyclopropanecarboxylic acid) due to the hydrophobic bromine and pyrazole groups .

Biological Activity

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure

The compound's chemical formula is , and it features a brominated pyrazole ring attached to a cyclopropane carboxylic acid moiety. The presence of these functional groups contributes to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid typically involves:

- Cyclocondensation : Reacting acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol.

- Bromination : Introducing the bromine atom into the pyrazole ring through electrophilic substitution reactions.

These methods allow for the production of the compound with varying yields depending on the reaction conditions used.

Antimicrobial Properties

Research indicates that 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Preliminary studies have highlighted the compound's anticancer properties. It appears to inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further investigation is required to elucidate the specific pathways involved .

The biological activity is thought to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : It may also bind to receptors that modulate signal transduction pathways, influencing cell behavior.

Comparison with Similar Compounds

To better understand the unique properties of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 1-Methyl-3-bromopyrazole | Structure | Lacks cyclopropane; less versatile |

| 3-Bromo-1-methylpyrazole | Structure | Different substitution pattern affects reactivity |

| 3-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Structure | Chloropyridine group alters biological activity |

These comparisons illustrate how variations in structure can lead to differences in biological activity and potential applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains showed that 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Case Study 2: Anticancer Effects

In a cellular assay involving MCF7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as an anticancer agent.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high regioselectivity and yield?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For brominated pyrazole derivatives, regioselectivity is influenced by steric and electronic factors. A base catalyst like K₂CO₃ can promote nucleophilic substitution while minimizing side reactions . Temperature control (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) are critical to direct bromine positioning at the pyrazole 3-position. Post-reaction purification via column chromatography or recrystallization ensures high yield (>90%) and purity (>95%) .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies cyclopropane ring protons (δ ~1.2–1.8 ppm) and pyrazole backbone signals (δ ~6.5–7.5 ppm).

- X-ray Diffraction (XRD): Resolves cyclopropane-pyrazole spatial orientation and confirms bromine substitution at the 3-position .

- High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s stability and reactivity in biological systems?

Methodological Answer: The cyclopropane ring introduces steric strain and electronic effects, enhancing metabolic stability compared to linear analogs. Computational studies (DFT) show that the ring’s angle strain (~60°) increases electrophilicity at the carboxylic acid group, improving interactions with enzymatic targets like cyclooxygenase-2 (COX-2). Comparative assays with non-cyclopropane analogs (e.g., 3-bromo-1-methylpyrazole-5-carboxylic acid) reveal a 2–3× increase in half-life (t₁/₂) in hepatic microsomal studies .

Q. What mechanistic insights explain the bromine substituent’s impact on biological activity?

Methodological Answer: Bromine’s electron-withdrawing effect enhances hydrogen-bonding interactions with target proteins. For example, in kinase inhibition assays, the 3-bromo substituent improves binding affinity (IC₅₀ = 0.8 µM) compared to chloro analogs (IC₅₀ = 2.3 µM). However, bromine’s larger atomic radius may reduce solubility; this is mitigated by co-solvents like DMSO (10% v/v) in vitro .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Methodological Answer: Discrepancies often arise from assay variability or impurities. To address this:

- Dose-Response Validation: Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM).

- Structural Confirmation: Use tandem MS and XRD to rule out regioisomeric impurities .

- Comparative SAR Studies: Test analogs with substituents like chlorine or methyl groups to isolate bromine’s contribution .

Q. What safety protocols are critical for handling this compound, given potential decomposition hazards?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a P95 respirator if airborne particles are generated .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of brominated decomposition products (e.g., HBr gas).

- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the cyclopropane ring .

Data Analysis & Computational Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to COX-2 (PDB: 5KIR) to identify key residues (e.g., Arg120, Tyr355) interacting with the carboxylic acid group.

- MD Simulations (GROMACS): Assess stability of the cyclopropane ring under physiological conditions (pH 7.4, 310 K) .

- QSAR Models: Correlate substituent electronegativity (e.g., Br vs. Cl) with anti-inflammatory activity (R² > 0.85) .

Q. What experimental controls are necessary to validate synthetic reproducibility?

Methodological Answer:

- Internal Standards: Spike reactions with deuterated analogs (e.g., D₃-cyclopropane) to monitor reaction progress via LC-MS.

- Blank Runs: Exclude reagents sequentially to identify side-reaction pathways (e.g., debromination).

- Batch Consistency Testing: Synthesize three independent batches and compare NMR/XRD profiles .

Structural & Functional Analysis

Q. How does the compound’s electronic profile influence its spectroscopic signatures?

Methodological Answer: The bromine atom deshields adjacent protons, causing upfield shifts in ¹H NMR (e.g., pyrazole H4 shifts from δ 7.2 to 6.9 ppm). IR spectroscopy reveals a strong C=O stretch at ~1700 cm⁻¹, slightly shifted compared to non-brominated analogs due to electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.